
10-Propadienylacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(1,2-Propadienyl)-9(10H)-acridinone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridinone core with a propadienyl group attached at the 10th position, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(1,2-Propadienyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with propadienyl intermediates. One common method includes the use of palladium-catalyzed coupling reactions, where the acridinone core is functionalized with a propadienyl group under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods: In an industrial setting, the production of 10-(1,2-Propadienyl)-9(10H)-acridinone may involve large-scale batch reactions using similar catalytic processes. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(1,2-Propadienyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The propadienyl group can undergo substitution reactions, where different functional groups replace the existing ones under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of acridinone oxides.
Reduction: Formation of reduced acridinone derivatives.
Substitution: Formation of halogenated acridinone derivatives.
Applications De Recherche Scientifique
10-(1,2-Propadienyl)-9(10H)-acridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-(1,2-Propadienyl)-9(10H)-acridinone involves its interaction with specific molecular targets. The propadienyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
10-(1,2-Propadienyl)-steroids: Known for their irreversible aromatase inhibition properties.
1,2-Propadienyl sulfides: Undergo various reactions to form different products.
Uniqueness: 10-(1,2-Propadienyl)-9(10H)-acridinone stands out due to its acridinone core, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
80472-41-9 |
|---|---|
Formule moléculaire |
C16H11NO |
Poids moléculaire |
233.26 g/mol |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-11H,1H2 |
Clé InChI |
BTYTWZKHFDEYIL-UHFFFAOYSA-N |
SMILES canonique |
C=C=CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

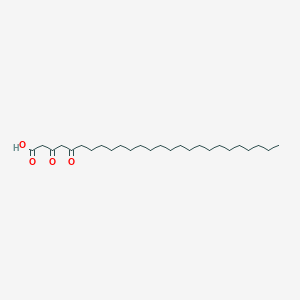
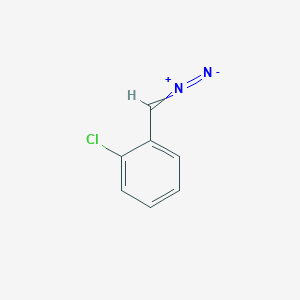

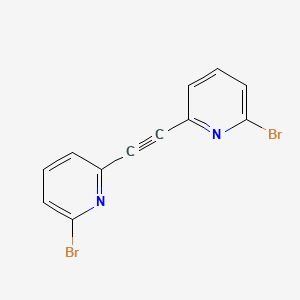
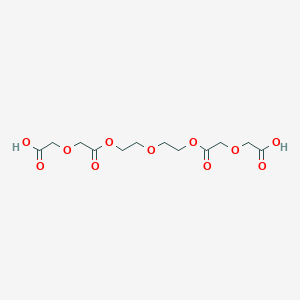
phosphane](/img/structure/B14432490.png)
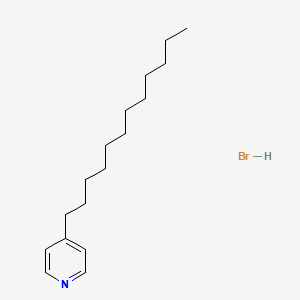
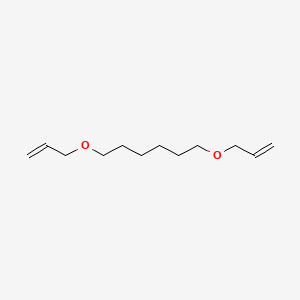
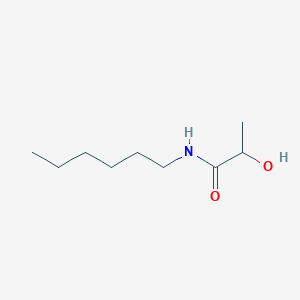

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
